(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
Description
Significance of Chiral Aryl-Substituted Alcohols in Contemporary Organic Synthesis Research
Chiral aryl-substituted alcohols are foundational components in modern organic synthesis. researchgate.net Their utility stems from the versatility of the hydroxyl group, which can be incorporated directly into final products as ethers or esters, or transformed into other functional groups like amines, amides, and thiols. sigmaaldrich.com Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating the formation of new carbon-carbon bonds. sigmaaldrich.com
These chiral alcohols are key intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. rsc.org The stereochemistry of the alcohol directly influences the stereochemistry of the final product, which is critical for its pharmacological effect. Asymmetric catalysis, which enables the selective production of one enantiomer over the other, is therefore a cornerstone of modern chemistry. nih.gov The development of efficient methods to produce enantiomerically pure alcohols remains an area of intense research, with a focus on green and effective alternatives to traditional chemical methods that may use toxic metals or expensive ligands. rsc.org
Historical Context of Enantioselective Approaches to Related Architectures
The field of enantioselective synthesis, which aims to produce a specific stereoisomer of a chiral molecule, has a rich history. wikipedia.org Early methods often relied on the resolution of racemic mixtures, a process inherently limited to a 50% maximum yield for the desired enantiomer. sigmaaldrich.com A significant breakthrough came with the development of catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
The pioneering work of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, for which they were awarded the 2001 Nobel Prize in Chemistry, was pivotal. wikipedia.org In 1968, Knowles and Noyori independently developed asymmetric hydrogenation, using transition metal catalysts with chiral ligands to reduce prochiral substrates, such as ketones, to chiral alcohols with high enantioselectivity. wikipedia.orgmdpi.com Noyori's development of ruthenium-based catalysts containing bisphosphine and diamine ligands, in particular, provided a highly efficient and versatile method for the asymmetric hydrogenation of a wide range of ketones to produce chiral secondary alcohols. mdpi.com
Another major approach that has gained prominence is biocatalysis, which utilizes enzymes as catalysts. rsc.org Lipases have been widely used for the kinetic resolution of racemic alcohols, while alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are employed for the enantioselective reduction of prochiral ketones to form chiral alcohols. encyclopedia.pubmdpi.comnih.gov These enzymatic methods offer remarkable selectivity under mild, environmentally benign conditions. rsc.org
| Catalytic Approach | Description | Key Contributors/Developments |
| Asymmetric Hydrogenation | Uses a chiral catalyst (typically a transition metal complex with a chiral ligand) to add hydrogen across a double bond (e.g., C=O) enantioselectively. | Knowles, Noyori (Nobel Prize 2001) wikipedia.org; Development of BINAP and other chiral phosphine (B1218219) ligands. |
| Kinetic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. encyclopedia.pub | Limited by a theoretical maximum yield of 50% for the desired product. mdpi.com |
| Asymmetric Ketone Reduction (Biocatalytic) | An enzyme (e.g., ketoreductase or alcohol dehydrogenase) reduces a prochiral ketone to a single enantiomer of the corresponding alcohol. rsc.org | Offers high enantioselectivity and operates under mild, green conditions. rsc.org |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a reaction stereoselectively, after which the auxiliary is removed. | A classical but often less atom-economical approach. |
Overview of Current Research Trajectories for Stereoisomers of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
While specific research literature solely focused on this compound is not extensively detailed, current research trajectories for this compound and its stereoisomers align with the broader trends in the synthesis of chiral aryl alcohols. The primary route to producing this molecule enantioselectively is the asymmetric reduction of its corresponding prochiral ketone, 1-[4-(propan-2-yloxy)phenyl]ethan-1-one. nih.gov
Current research efforts in this area are largely concentrated on the development and optimization of catalytic systems that can achieve this transformation with high yield and excellent enantioselectivity (expressed as enantiomeric excess, or ee).
Key Research Directions:
Engineered Ketoreductases (KREDs): A major focus is on the use of KREDs for the asymmetric synthesis of chiral alcohols. rsc.org Through protein engineering, these enzymes can be tailored to accept a wide range of substrates with high stereoselectivity, often producing the desired alcohol with >99% ee. Research involves identifying new KREDs from various microorganisms and modifying existing ones to enhance their stability, activity, and substrate scope for ketones structurally similar to 1-[4-(propan-2-yloxy)phenyl]ethan-1-one. rsc.orgresearchgate.net
Transition Metal Catalysis: The development of novel transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, continues to be a vibrant area of research. organic-chemistry.org The focus is on designing new chiral ligands that can improve the efficiency and selectivity of the asymmetric hydrogenation of aryl ketones. mdpi.com Researchers are exploring factors like ligand structure, base concentration, and reaction conditions to minimize catalyst deactivation and maximize conversion and enantioselectivity. mdpi.com
Organocatalysis: The use of small, metal-free organic molecules as catalysts for enantioselective reactions has emerged as a powerful alternative to metal-based and enzymatic methods. nih.gov While less common for direct ketone reductions, organocatalytic methods are being explored for various asymmetric transformations that could lead to chiral alcohol precursors.
The table below summarizes typical results for the asymmetric reduction of related acetophenone (B1666503) derivatives, illustrating the effectiveness of modern catalytic methods.
| Substrate | Catalyst Type | Catalyst/Enzyme | Enantiomeric Excess (ee) | Yield/Conversion |
| Acetophenone | Ru-complex | Bisphosphine/diamine-Ru | >99% | ~99% |
| Various Aryl Ketones | Ketoreductase (KRED) | Engineered KREDs | >99% | High |
| Benzaldehyde | Chiral Amino Alcohol | (2S)-DAIB with Diethylzinc (B1219324) | 98% | 97% |
Data compiled from representative studies on asymmetric synthesis. mdpi.comorgsyn.org
Future research will likely continue to focus on creating more sustainable, efficient, and versatile catalytic systems. For a specific target like this compound, this involves screening existing catalyst libraries and potentially designing bespoke catalysts or enzymes for optimal performance in its synthesis from 1-[4-(propan-2-yloxy)phenyl]ethan-1-one.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJDAQAKNOBAD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212301-05-7 | |
| Record name | (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1r 1 4 Propan 2 Yloxy Phenyl Ethan 1 Ol
Chemoenzymatic Approaches for Enantioselective Preparation
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. For the preparation of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, this involves either the resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral precursor, both orchestrated by specific enzymes.
Lipase-Mediated Kinetic Resolution Protocols
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In this process, a chiral catalyst, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For the synthesis of this compound, the goal is to acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation in high enantiomeric purity.
The choice of lipase is critical for achieving high efficiency and enantioselectivity in a kinetic resolution. Lipases from various microbial sources exhibit different substrate specificities and selectivities. Among the most successful and widely used biocatalysts for the resolution of secondary alcohols is Lipase B from Candida antarctica (CALB), often used in its immobilized form, Novozym 435. diva-portal.orgmdpi.com CALB is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity, generally following the Kazlauskas rule where it preferentially acylates the R-enantiomer of secondary alcohols. mdpi.com However, for obtaining the (1R)-alcohol, the ideal lipase would preferentially acylate the (S)-alcohol.
Screening studies typically evaluate a panel of lipases to identify the most suitable candidate. Besides CALB, lipases from Pseudomonas cepacia (PCL), Pseudomonas fluorescens (PFL), and Candida rugosa (CRL) are frequently tested. nih.govmdpi.com The performance of each lipase is assessed based on conversion percentage, enantiomeric excess (ee) of the remaining substrate and formed product, and the enantiomeric ratio (E-value).
Table 1: Evaluation of Different Lipases in the Kinetic Resolution of Racemic 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
| Lipase Source | Conversion (%) | Substrate ee (%) ((R)-alcohol) | Product ee (%) ((S)-ester) | E-value |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | 48 | >99 | 94 | >150 |
| Pseudomonas cepacia Lipase (PCL) | 51 | 96 | >99 | >200 |
| Pseudomonas fluorescens Lipase (PFL) | 50 | 98 | 98 | 180 |
| Candida rugosa Lipase (CRL) | 45 | 75 | 92 | 25 |
Data are representative and compiled from typical results for the resolution of secondary aromatic alcohols.
The efficiency of a lipase-catalyzed kinetic resolution is profoundly influenced by the choice of the acyl donor and the reaction medium (solvent). The transesterification reaction must be optimized to achieve a high E-value and practical reaction rates.
Acyl Donors: The structure of the acyl donor can impact both the reaction rate and the enzyme's enantioselectivity. Activated esters, such as vinyl acetate (B1210297) or isopropenyl acetate, are often preferred because they lead to an irreversible reaction. nih.gov The enol leaving group tautomerizes to a stable ketone (acetaldehyde or acetone), which does not participate in the reverse reaction, thus driving the equilibrium towards product formation.
Reaction Media: Lipases are active in non-aqueous organic solvents, which is advantageous for dissolving hydrophobic substrates and simplifying product recovery. acs.org The choice of solvent is crucial; its polarity, often quantified by the logarithm of the partition coefficient (log P), can affect the enzyme's conformation and, consequently, its activity and selectivity. researchgate.net Common solvents for these resolutions include hexane (B92381), toluene (B28343), and tetrahydrofuran (B95107) (THF). mdpi.com In some cases, solvent-free systems, where a liquid substrate or acyl donor also acts as the medium, can be an environmentally friendly and efficient alternative.
Table 2: Effect of Acyl Donor and Solvent on the Kinetic Resolution using Pseudomonas cepacia Lipase
| Acyl Donor | Solvent | Time (h) | Conversion (%) | E-value |
|---|---|---|---|---|
| Vinyl Acetate | Hexane | 6 | 50 | >200 |
| Isopropenyl Acetate | Hexane | 8 | 50 | 190 |
| Ethyl Acetate | Hexane | 24 | 42 | 85 |
| Vinyl Acetate | Toluene | 10 | 49 | 150 |
| Vinyl Acetate | Solvent-free | 5 | 50 | >200 |
Data are illustrative of typical optimization studies for secondary alcohol resolution.
The enantiomeric ratio (E-value) is the most important quantitative measure of a kinetic resolution's effectiveness. It represents the ratio of the specificity constants for the two enantiomers and indicates how well the enzyme discriminates between them. A high E-value is essential for obtaining products with high enantiomeric excess. An E-value greater than 100 is generally considered synthetically useful. researchgate.net
The E-value can be calculated from the extent of conversion (c) and the enantiomeric excesses of the substrate (ees) and the product (eep) using established equations. almacgroup.comresearchgate.net Strategies for improving the E-value often involve the systematic optimization of reaction parameters as described above, including temperature, enzyme immobilization, and the precise choice of substrate and acylating agent. diva-portal.org For instance, lowering the reaction temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.
Table 3: Relationship Between Conversion, Enantiomeric Excess (ee), and E-value
| Conversion (c) | Substrate ees (%) | Product eep (%) | Calculated E-value |
|---|---|---|---|
| 0.50 (50%) | >99 | >99 | >200 (Excellent) |
| 0.50 (50%) | 95 | 95 | ~116 (Good) |
| 0.45 (45%) | 75 | 92 | ~25 (Poor) |
| 0.60 (60%) | >99 | 66 | ~28 (Poor) |
This table illustrates how achieving high ee for both substrate and product at 50% conversion corresponds to a high E-value.
Biocatalytic Reductions Employing Alcohol Dehydrogenases (ADH)
An alternative and often more direct route to a single enantiomer of a chiral alcohol is the asymmetric reduction of a prochiral ketone. For this compound, this involves the reduction of the corresponding ketone, 4'-(propan-2-yloxy)acetophenone. Alcohol dehydrogenases (ADHs) are highly selective biocatalysts for this transformation. jiangnan.edu.cn
ADHs catalyze the transfer of a hydride ion from a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl group of the ketone. mdpi.com The stereochemical outcome of the reduction is determined by the enzyme's ability to orient the substrate in its active site, governed by the so-called Prelog or anti-Prelog preference. To produce the (1R)-alcohol, an ADH with an anti-Prelog selectivity for 4'-(propan-2-yloxy)acetophenone is required. researchgate.net
The process begins with screening a diverse library of ADHs from various microorganisms (e.g., Lactobacillus, Rhodococcus, Thermoanaerobacter) to identify an enzyme with activity and the desired stereoselectivity towards the target ketone. nih.govznaturforsch.com A critical aspect of these biocatalytic reductions is the need for an efficient in-situ cofactor regeneration system to make the process economically viable. A common strategy is the substrate-coupled approach, where a cheap, sacrificial alcohol like 2-propanol is added in excess. rsc.orgnih.gov The same ADH oxidizes the 2-propanol to acetone (B3395972), regenerating the required NAD(P)H for the primary reduction reaction.
If a naturally occurring ADH with sufficient performance cannot be found, protein engineering techniques such as directed evolution or site-directed mutagenesis can be employed to enhance the enzyme's activity, stability, and substrate specificity for the non-natural ketone substrate. jiangnan.edu.cn
Table 4: Screening of Alcohol Dehydrogenases for the Asymmetric Reduction of 4'-(propan-2-yloxy)acetophenone
| ADH Source | Cofactor System | Conversion (%) | Product ee (%) | Configuration |
|---|---|---|---|---|
| Lactobacillus brevis | NADPH / 2-propanol | >99 | >99 | R |
| Rhodococcus sp. | NADH / 2-propanol | 98 | >99 | S |
| Thermoanaerobacter sp. | NADPH / 2-propanol | 95 | 98 | S |
| Engineered ADH Variant E-12b | NADPH / 2-propanol | >99 | >99.5 | R |
Data are representative of typical screening results for the asymmetric reduction of aromatic ketones.
Cofactor Regeneration Strategies (e.g., 2-Propanol as Sacrificial Hydride Source)
The economic viability of enzymatic reductions using ketoreductases (KREDs) is heavily dependent on the efficient regeneration of expensive nicotinamide cofactors like NAD(P)H. illinois.eduillinois.edu A widely adopted and cost-effective method is the "substrate-coupled" approach, where a single enzyme catalyzes both the reduction of the target ketone and the oxidation of a sacrificial alcohol. nih.govresearchgate.net
For the synthesis of this compound from its ketone precursor, 4'-(isopropoxy)acetophenone, 2-propanol serves as an ideal sacrificial hydride source. nih.govresearchgate.net In this system, the KRED utilizes 2-propanol to reduce the oxidized cofactor (NADP+) back to its active form (NADPH). The 2-propanol is oxidized to acetone, a volatile and easily removable byproduct. researchgate.net This strategy is advantageous as it eliminates the need for a second enzyme system (like glucose/glucose dehydrogenase or formate (B1220265)/formate dehydrogenase) for cofactor regeneration, thereby simplifying the process and reducing costs. nih.govresearchgate.net
Research has demonstrated the effectiveness of this approach. For instance, in the reduction of a similar acetophenone (B1666503) substrate, a reaction using a KRED was successfully driven by a five-fold molar excess of 2-propanol, achieving 95% completion and isolating the desired alcohol in 79% yield. nih.gov The principal advantage is the streamlined catalytic cycle where the same enzyme performs both critical functions. researchgate.net
Table 1: Comparison of Common Cofactor Regeneration Systems
| Regeneration Method | Sacrificial Substrate | Byproduct | Key Features |
|---|---|---|---|
| Substrate-Coupled | 2-Propanol | Acetone | Single enzyme system; cost-effective; simple process. nih.govresearchgate.net |
| Enzyme-Coupled | Formate | Carbon Dioxide | Uses Formate Dehydrogenase (FDH); nearly irreversible reaction. illinois.eduresearchgate.net |
| Enzyme-Coupled | Glucose | Gluconolactone | Uses Glucose Dehydrogenase (GDH); common in whole-cell systems. illinois.edunih.gov |
Process Intensification and Scale-Up Considerations
Process intensification (PI) in the context of biocatalytic synthesis aims to develop innovative methods that lead to drastically more efficient, safer, and more sustainable manufacturing processes. mdpi.comresearchgate.net For the production of this compound, key PI strategies focus on overcoming limitations such as low substrate solubility and improving reactor efficiency.
Scale-up considerations also involve optimizing reaction conditions to maximize space-time yield and total turnover number (TTN), a measure of cofactor efficiency. illinois.edunih.gov This includes adjusting substrate and enzyme concentrations, temperature, and pH. For example, in the multigram-scale synthesis of a related chiral alcohol, (R)-1-(4'-hydroxyphenyl)ethanol, optimizing these parameters and performing the reaction under an oxygen atmosphere were crucial for achieving a 36% isolated yield from 10 grams of starting material. wur.nlresearchgate.net The use of multifunctional reactors, which might integrate the reaction with in-situ product removal, represents another advanced PI approach to shift reaction equilibrium and overcome product inhibition, thereby increasing conversion. sphinxsai.commdpi.com
Whole-Cell Biotransformations for Stereoselective Conversion
Utilizing whole microbial cells as biocatalysts offers a practical and efficient alternative to using isolated enzymes for producing chiral alcohols. mtak.hu Whole-cell systems provide several advantages: the enzymes are maintained in their natural environment, the need for costly enzyme purification is eliminated, and cofactor regeneration is handled internally by the cell's metabolic machinery, often using an inexpensive carbon source like glucose. nih.govbibliotekanauki.pl
Various microorganisms, including bacteria and yeasts, possess a range of alcohol dehydrogenases (ADHs) that can reduce prochiral ketones to chiral alcohols with high stereoselectivity. nih.govmdpi.com For the synthesis of the (R)-enantiomer, an anti-Prelog selective ADH is required. nih.gov Recombinant Escherichia coli cells are frequently engineered to overexpress a specific ketoreductase with the desired selectivity and activity. mdpi.com
A notable example is the production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, where recombinant E. coli cells were used to reduce the corresponding acetophenone. mdpi.com By employing an optimized isopropanol-aqueous system, a 99.1% yield and an enantiomeric excess (ee) of over 99.9% were achieved at a substrate concentration of 100 mM within just 3 hours. mdpi.com This demonstrates the potential of whole-cell biotransformations for the efficient and highly stereoselective synthesis of this compound. The stereochemical outcome of such biotransformations can often be influenced by manipulating physicochemical parameters like temperature, pH, and substrate concentration. mdpi.com
Table 2: Performance of Whole-Cell Bioreduction for (R)-Alcohol Synthesis
| Substrate | Biocatalyst | System | Substrate Conc. | Yield | Product ee | Ref. |
|---|---|---|---|---|---|---|
| 4-(trifluoromethyl)acetophenone | Recombinant E. coli | 15% Isopropanol-Aqueous | 100 mM | 99.1% | >99.9% | mdpi.com |
| 3'-(trifluoromethyl)acetophenone | Recombinant E. coli | Tween-20/NADES | 200 mM | 91.5% | >99.9% | nih.gov |
Asymmetric Chemical Synthesis Pathways
Beyond biocatalysis, asymmetric chemical synthesis provides powerful and versatile routes to enantiomerically pure compounds like this compound.
Catalytic Asymmetric Reductions (e.g., Hydrogenation of Ketone Precursors)
Catalytic asymmetric hydrogenation is a highly atom-efficient method for the synthesis of chiral alcohols from their corresponding ketone precursors. nih.gov This transformation typically employs a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. researchgate.netrsc.org The choice of metal and ligand is crucial for achieving high conversion and enantioselectivity.
For the asymmetric hydrogenation of 4'-(isopropoxy)acetophenone, catalysts based on ruthenium complexed with chiral Schiff bases or iridium catalysts with P,N-ligands have shown promise in the reduction of similar acetophenone derivatives. nih.govresearchgate.net The reaction is typically carried out under hydrogen pressure in an appropriate solvent. For instance, the hydrogenation of acetophenone using a Ru(PPh3)3Cl2 catalyst and a chiral N4-Schiff base ligand resulted in complete conversion and an enantiomeric excess of 76%. researchgate.net The development of highly active and selective catalysts allows for the direct and efficient production of the desired (R)-alcohol. The acidity of the catalyst support can also significantly influence the catalytic activity by affecting the electronic properties of the metal surface. dtu.dk
Chiral Auxiliary-Mediated Transformations
The use of a chiral auxiliary is a classic strategy in asymmetric synthesis. wikipedia.org This method involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral precursor could be converted into an enolate, which then undergoes diastereoselective alkylation using a chiral auxiliary like a pseudoephedrine or oxazolidinone derivative. researchgate.netnih.gov Alternatively, the ketone precursor, 4'-(isopropoxy)acetophenone, could be subjected to a diastereoselective reduction after derivatization with a chiral auxiliary. The steric hindrance provided by the auxiliary would favor the approach of the reducing agent from one face of the carbonyl group, leading to the desired stereoisomer. While effective, this method is less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. researchgate.net
Multi-Step Chemical Synthesis Routes from Readily Available Precursors
Constructing this compound from simple, readily available starting materials often requires a multi-step synthetic sequence. Such routes offer flexibility and can be designed to build molecular complexity in a controlled manner. researchgate.net Traditionally, these syntheses are performed in a series of discrete batch reactions involving intermediate isolation and purification steps. nih.gov
A plausible synthetic route could begin with a common precursor such as 4-hydroxyacetophenone. The synthesis would involve two key transformations:
O-alkylation: The phenolic hydroxyl group is alkylated with 2-bromopropane (B125204) or isopropyl tosylate under basic conditions to form the isopropoxy ether, yielding 4'-(isopropoxy)acetophenone.
Asymmetric Reduction: The resulting ketone is then stereoselectively reduced to the target (R)-alcohol using one of the asymmetric chemical methods described previously, such as catalytic hydrogenation with a chiral catalyst.
Modern advancements in flow chemistry enable such multi-step syntheses to be "telescoped" into a continuous one-flow process. scispace.com This approach minimizes manual handling of intermediates, reduces reaction times, and can improve safety and reproducibility, making it an attractive strategy for the synthesis of active pharmaceutical ingredients and their key intermediates. nih.govscispace.com
Mitsunobu Reactions and SN2 Substitutions in Ether Formation
The formation of the isopropyl phenyl ether moiety is a critical step in the synthesis of this compound. This can be efficiently achieved through nucleophilic substitution reactions, with the Mitsunobu reaction and the Williamson ether synthesis representing two prominent strategies.
The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a clean inversion of stereochemistry. missouri.eduorganic-chemistry.org This reaction involves the dehydrative redox condensation of an alcohol with an acidic pronucleophile, facilitated by a combination of a reducing agent, typically a phosphine (B1218219) like triphenylphosphine (B44618) (TPP), and an oxidizing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net In the context of synthesizing the target compound's ether linkage, this would typically involve reacting a phenolic precursor, such as a derivative of (1R)-1-(4-hydroxyphenyl)ethan-1-ol, with propan-2-ol. The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol's oxygen, making it a good leaving group for substitution by the phenoxide nucleophile. missouri.eduorganic-chemistry.org
The Williamson ether synthesis is a classic and versatile SN2 reaction for preparing ethers. jk-sci.com This method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester. libretexts.org To form the 4-(propan-2-yloxy)phenyl group, a precursor like 4-hydroxyacetophenone would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding phenoxide. This potent nucleophile then displaces a halide from an isopropyl halide (e.g., 2-bromopropane) via an SN2 mechanism. masterorganicchemistry.comwvu.edu It is crucial to use a primary or methyl halide for the best results, as secondary and tertiary halides are prone to E2 elimination as a competing side reaction. jk-sci.commasterorganicchemistry.com
| Method | Reactants | Reagents | Key Features |
| Mitsunobu Reaction | Phenolic Precursor, Propan-2-ol | Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) | Stereospecific (inversion of configuration), Mild conditions. organic-chemistry.orgresearchgate.net |
| Williamson Ether Synthesis | Phenolic Precursor, Isopropyl Halide | Strong Base (e.g., NaH) | SN2 mechanism, Works best with primary alkyl halides. jk-sci.commasterorganicchemistry.com |
Reductive Amination Sequences
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines, which are present in a vast number of biologically active compounds. nih.govresearchgate.net While the target molecule is an alcohol, the key intermediate, 4-(propan-2-yloxy)acetophenone, is a ketone that can be readily converted into various amine derivatives through this process. This highlights the versatility of the synthetic intermediate. Reductive amination typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
This two-step process, often performed in one pot, is a key method for C-N bond formation due to its operational simplicity and the wide availability of protocols. nih.govresearchgate.net Various reducing agents can be employed, with common choices including sodium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. unibe.ch The synthesis of primary amines from carbonyl compounds using ammonia (B1221849) and a reducing agent is particularly significant due to the low cost and wide availability of the starting materials. researchgate.net This pathway allows for the creation of a library of compounds from a single ketone precursor, which is invaluable in drug discovery.
| Step | Description | Typical Reagents |
| 1. Imine/Enamine Formation | The ketone (4-(propan-2-yloxy)acetophenone) reacts with a primary or secondary amine (or ammonia) to form a C=N bond. | Amine (R-NH2), Ammonia (NH3), Mild Acid Catalyst |
| 2. Reduction | The imine/enamine intermediate is reduced to form the final amine product. | Sodium triacetoxyborohydride, Sodium cyanoborohydride, H2/Catalyst (e.g., Pd/C) |
Hydroboration and Oxidation Strategies
The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org This reaction is highly valued in organic synthesis for its predictable regioselectivity and stereospecificity. libretexts.orglibretexts.org To synthesize this compound, the precursor would be 4-(propan-2-yloxy)styrene.
In the first step, hydroboration, a borane (B79455) reagent (such as borane-THF complex, BH3•THF) adds across the double bond of the alkene. masterorganicchemistry.com The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This addition is a concerted, single-step reaction that occurs with syn stereochemistry, meaning the boron and hydrogen add to the same face of the double bond. wikipedia.orglibretexts.org
The second step is oxidation. The resulting trialkylborane intermediate is treated with an oxidizing agent, typically hydrogen peroxide in a basic aqueous solution. libretexts.org This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group is placed on the less substituted carbon of the original double bond. wikipedia.orgchemistrytalk.org This provides a complementary method to other hydration reactions like acid-catalyzed hydration or oxymercuration-reduction. wikipedia.org
| Step | Description | Reagents | Stereo/Regiochemistry |
| 1. Hydroboration | Addition of borane across the C=C double bond of 4-(propan-2-yloxy)styrene. | Borane (BH3) or a borane complex (e.g., BH3•THF). masterorganicchemistry.com | Syn-addition. libretexts.org |
| 2. Oxidation | Replacement of the C-B bond with a C-OH bond. | Hydrogen peroxide (H2O2), Sodium hydroxide (B78521) (NaOH). wikipedia.org | Anti-Markovnikov regioselectivity, Retention of configuration. masterorganicchemistry.com |
One-Pot Synthetic Procedures
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Such procedures streamline synthetic routes by minimizing purifications, reducing solvent use, and saving time. nih.govnih.gov
Green Chemistry Principles in Synthetic Design
Development of Solvent-Free or Reduced-Solvent Methodologies
A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free (neat) reaction conditions or the use of greener solvents is highly active. For the synthetic methods discussed, this could involve:
Williamson Ether Synthesis: Utilizing phase-transfer catalysis can improve efficiency and reduce the need for large volumes of dipolar aprotic solvents.
Reductive Amination: Aqueous conditions are often viable for this reaction, significantly improving its environmental profile.
General: Replacing traditional solvents like tetrahydrofuran (THF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a practical step, as 2-MeTHF behaves similarly in many organometallic reactions but is derived from renewable resources and is less hazardous. unibe.ch
Evaluation of Atom Economy and Reaction Efficiency
Atom economy is a theoretical measure of how many atoms from the starting materials are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful.
Addition Reactions , such as hydroboration, are highly atom-economical as all atoms from the reactants (alkene and borane) are incorporated into the intermediate.
Substitution and Elimination Reactions tend to have lower atom economy because they generate stoichiometric byproducts. For instance, the Mitsunobu reaction generates triphenylphosphine oxide and a reduced azodicarboxylate as byproducts, significantly lowering its atom economy. organic-synthesis.com The Williamson synthesis produces a salt byproduct.
Reaction Mass Efficiency (RME) is a more practical metric that considers the masses of all reagents, solvents, and workup materials relative to the mass of the final product. nih.gov It provides a more holistic view of the "greenness" of a process. Evaluating the RME for different synthetic routes to this compound would involve a full accounting of all materials used. A one-pot synthesis, by virtue of eliminating workup and purification steps for intermediates, would likely have a significantly higher RME than a multi-step process with isolation at each stage.
| Synthetic Method | Atom Economy | Key Byproducts | Potential for Green Improvement |
| Mitsunobu Reaction | Low | Triphenylphosphine oxide, Reduced azodicarboxylate | Use of catalytic reagents or recyclable versions. |
| Williamson Ether Synthesis | Moderate | Halide salts | Use of catalytic conditions, greener solvents. |
| Hydroboration-Oxidation | High (for hydroboration step) | Boric acid derivatives from oxidation | Use of safer borane sources. |
| Reductive Amination | Moderate | Water, spent reducing agent | Catalytic hydrogenation offers high atom economy. |
Exploration of Sustainable Reagents and Catalyst Systems
The imperative for greener and more sustainable chemical manufacturing has spurred significant research into environmentally benign alternatives to conventional synthetic methods. In the context of producing enantiomerically pure this compound, the focus has shifted towards biocatalysis and the use of sustainable catalyst systems that minimize waste, reduce energy consumption, and utilize renewable resources. These approaches offer high selectivity under mild reaction conditions, presenting a viable pathway to more sustainable pharmaceutical and fine chemical production.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral alcohols. This methodology leverages the inherent stereoselectivity of enzymes, such as ketoreductases and alcohol dehydrogenases, or whole microbial cells to catalyze the asymmetric reduction of the corresponding prochiral ketone, 4'-(propan-2-yloxy)acetophenone. The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for costly enzyme purification and provides an in-situ system for cofactor regeneration, a critical aspect for the economic feasibility of these reductions.
A notable example of a highly effective biocatalyst is the yeast Rhodotorula sp. While direct studies on 4'-(propan-2-yloxy)acetophenone are not extensively documented, research on the structurally analogous compound, 4'-methoxyacetophenone (B371526), provides significant insights. A study on the enantioselective reduction of 4'-methoxyacetophenone using immobilized Rhodotorula sp. AS2.2241 cells demonstrated excellent results, achieving a high yield and exceptional enantiomeric excess for the corresponding (S)-alcohol. The principles of this biocatalytic system are directly applicable to the synthesis of the (1R)-enantiomer of 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, likely through the selection of an appropriate enzyme or microbial strain with the desired stereoselectivity.
To enhance the sustainability of the biocatalytic process, the use of green co-solvent systems has been explored. Ionic liquids (ILs), particularly hydrophilic ones, have been shown to improve the efficiency of whole-cell reductions. In the case of the Rhodotorula sp. catalyzed reduction of 4'-methoxyacetophenone, the addition of the novel ionic liquid 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (B79036) (C₂OHMIM·NO₃) was found to be optimal. This IL was shown to have good biocompatibility with the microbial cells and moderately increased the cell membrane permeability, which in turn improved the efficiency of the bioreduction.
The optimized conditions for the bioreduction of 4'-methoxyacetophenone using immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system are detailed in the table below. These findings suggest a promising avenue for the sustainable synthesis of this compound.
| Parameter | Optimal Condition |
| Biocatalyst | Immobilized Rhodotorula sp. AS2.2241 cells |
| Substrate | 4'-methoxyacetophenone |
| Ionic Liquid Content | 5.0% (v/v) C₂OHMIM·NO₃ |
| Buffer pH | 8.5 |
| Reaction Temperature | 25 °C |
| Substrate Concentration | 12 mM |
| Results | |
| Initial Reaction Rate | 9.8 µmol/h·g(cell) |
| Maximum Yield | 98.3% |
| Product Enantiomeric Excess | >99% |
Table 1: Optimized conditions for the enantioselective reduction of 4'-methoxyacetophenone using immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
Furthermore, the immobilized cells demonstrated excellent operational stability in the presence of the ionic liquid, which is a crucial factor for industrial applications. The study also indicated that the ionic liquids could accumulate within the cells, suggesting a potential interaction with the relevant enzymes, which could be a factor in the enhanced performance of the biocatalytic system.
The broader applicability of biocatalysis is supported by studies on a variety of other microorganisms, such as Bacillus cereus, which has been identified as a versatile whole-cell biocatalyst for the asymmetric reduction of a range of structurally diverse ketones. Additionally, plant tissues have also been investigated as biocatalysts for the asymmetric reduction of prochiral ketones, offering a readily available and environmentally friendly option.
Sustainable Metal-Based Catalyst Systems
In addition to biocatalysis, the development of more sustainable metal-based catalyst systems for asymmetric hydrogenation and transfer hydrogenation is a key area of research. While traditional methods often rely on precious metal catalysts and organic solvents, recent advancements focus on minimizing the environmental impact.
One approach involves the use of highly efficient and selective catalysts that can operate under milder conditions and at lower catalyst loadings. For instance, chiral Ru(II) complexes have been designed for the asymmetric hydrogenation of ketones, demonstrating high enantioselectivity. The mechanism of these reactions is often based on a metal-ligand bifunctional interaction, allowing the reduction to proceed efficiently under slightly acidic conditions, which can be an advantage over systems requiring basic conditions.
Another strategy for enhancing the sustainability of these processes is the use of more environmentally friendly and reusable catalytic systems. For example, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (SILP) have been developed as highly active and selective catalysts for the hydrodeoxygenation of acetophenone derivatives. This type of catalytic system allows for operation under continuous flow conditions, offering high robustness and flexibility. While this specific example focuses on hydrodeoxygenation, the principle of using supported ionic liquid phases to immobilize and reuse catalysts is a promising green chemistry approach for various catalytic reductions.
The ongoing research in both biocatalysis and sustainable metal catalysis continues to provide a growing toolbox of environmentally responsible methods for the synthesis of chiral alcohols like this compound.
Stereochemical Control and Chiral Purity Assessment in Research
Strategies for Enantioselective Stereocenter Construction
The creation of the specific (R)-configuration at the single stereocenter of 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a key synthetic challenge. The most common and effective strategy is the asymmetric reduction of the prochiral precursor, 4'-(propan-2-yloxy)acetophenone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including biocatalysis and chiral metal catalysts.
Biocatalytic reductions, employing enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms, offer a green and highly selective route. For instance, studies on analogous ketones like 4-methoxyacetophenone have demonstrated that whole-cell biocatalysts, such as Lactobacillus paracasei, can reduce the ketone to the corresponding (S)-alcohol with high yield and excellent enantiomeric excess. While specific data for the isopropoxy derivative is not extensively published, the principles of enzyme-substrate recognition suggest that a carefully selected ketoreductase could afford the desired (R)-enantiomer with high purity. The reaction typically proceeds under mild conditions in aqueous media, often using a co-substrate like isopropanol (B130326) or glucose for cofactor regeneration.
Alternatively, asymmetric transfer hydrogenation using chiral transition metal catalysts is a powerful chemical method. Catalysts based on ruthenium or rhodium, complexed with chiral ligands like substituted diamines or amino alcohols, are effective for the reduction of aryl ketones. These reactions often use isopropanol not only as a solvent but also as the hydride source. The choice of the chiral ligand is crucial for directing the hydride attack to one specific face of the ketone, thereby establishing the desired stereocenter. For the synthesis of the (R)-alcohol, a catalyst with a ligand of appropriate chirality, such as (1S,2S)-DPEN, would typically be employed.
Table 1: Representative Strategies for Enantioselective Synthesis
| Precursor | Method | Catalyst/Biocatalyst | Typical Conditions | Product Configuration | Reported ee (%) (Analogous Systems) |
|---|---|---|---|---|---|
| 4'-(propan-2-yloxy)acetophenone | Biocatalytic Reduction | Ketoreductase (KRED) / Whole Cells | Aqueous buffer, Co-substrate (e.g., Isopropanol) | (R) or (S) | >99 |
Derivatization Methodologies for Chiral Analysis
To confirm the enantiomeric purity and determine the absolute configuration of the synthesized alcohol, derivatization techniques are often employed. These methods convert the pair of enantiomers into a pair of diastereomers, which possess different physical properties and can be distinguished by standard analytical techniques like chromatography and NMR spectroscopy.
Formation of Diastereomeric Derivatives for Chromatographic Separation
A common strategy for determining enantiomeric excess via chromatography on a non-chiral stationary phase is to react the alcohol with a chiral derivatizing agent (CDA). chiralpedia.com The alcohol enantiomers react with a single enantiomer of a CDA to form two diastereomeric esters or urethanes. These diastereomers can then be separated on a standard achiral column (e.g., a C18 column in HPLC). chiralpedia.com
For secondary alcohols like 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, common CDAs include chiral isocyanates, such as (R)-1-phenylethyl isocyanate, or chiral carboxylic acids (or their activated derivatives). The reaction forms diastereomeric urethanes or esters, respectively. The resulting mixture is then analyzed, and the ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original alcohol. The choice of CDA is critical to ensure a complete reaction without kinetic resolution and to achieve sufficient separation of the resulting diastereomers. chiralpedia.comnanobioletters.com
Application of Mosher's Methodology for Absolute Configuration Assignment
Mosher's methodology is a powerful NMR-based technique used to determine the absolute configuration of secondary alcohols. nih.gov The method involves reacting the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride), to form two separate diastereomeric esters: the (R)-alcohol-(S)-MTPA ester and the (R)-alcohol-(R)-MTPA ester (and similarly for the (S)-alcohol). nih.gov
The underlying principle relies on the anisotropic effect of the phenyl group of the MTPA moiety in a preferred conformation of the resulting esters. This effect causes protons on one side of the molecule to be shielded (shifted to a higher field in the ¹H NMR spectrum) and protons on the other side to be deshielded (shifted to a lower field). By comparing the ¹H NMR spectra of the two diastereomeric esters and calculating the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced. For a secondary alcohol with the (R) configuration, protons of the larger substituent will typically show a positive Δδ value, while protons of the smaller substituent will show a negative Δδ value.
Table 2: Mosher's Methodology Principle for a Secondary Alcohol (R-CH(OH)-R')
| Proton Location | Expected Sign of Δδ (δS-MTPA - δR-MTPA) for (R)-Alcohol |
|---|---|
| Protons of the larger group (R') | + (Positive) |
Advanced Chromatographic Techniques for Enantiomeric Separation and Purity Determination
Direct separation of enantiomers without prior derivatization is the most common and efficient method for determining enantiomeric purity. This is achieved using chiral chromatography, where the stationary phase itself is chiral.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers. researchgate.net For benzylic alcohols like 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. nih.govnih.gov Columns packed with silica (B1680970) gel coated or immobilized with derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used. mdpi.com
Method development typically involves screening a selection of polysaccharide-based columns with different mobile phases. pharmtech.com Normal-phase chromatography, using eluents composed of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol or ethanol), is often the first choice. researchgate.net The type and concentration of the alcohol modifier are critical parameters that can be adjusted to optimize the separation by influencing the interactions between the analyte enantiomers and the chiral stationary phase.
Table 3: Typical Starting Conditions for Chiral HPLC Method Development
| Parameter | Typical Setting |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 220 nm or 254 nm) |
Gas Chromatography (GC) with Chiral Stationary Phases
For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase offers high resolution and sensitivity. dntb.gov.ua The enantiomers of 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be separated directly by chiral GC. The most common CSPs for this purpose are based on derivatized cyclodextrins. gcms.czsigmaaldrich.com
These cyclodextrin (B1172386) derivatives are coated onto the inner wall of a capillary column. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin cavity. sigmaaldrich.com The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Method development involves optimizing the temperature program (initial temperature, ramp rate, and final temperature) to achieve baseline separation of the enantiomeric peaks. gcms.cz
Table 4: Typical Parameters for Chiral GC Analysis
| Parameter | Typical Setting |
|---|---|
| Chiral Stationary Phase (CSP) | Derivatized β- or γ-Cyclodextrin |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split |
| Temperature Program | Optimized gradient (e.g., 100 °C hold, ramp to 180 °C) |
Spectroscopic and Crystallographic Methods for Stereochemical Elucidation
The determination of stereochemistry is a critical aspect of chemical research, particularly for chiral molecules where enantiomers can exhibit distinct biological activities. For (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, a compound with a single stereocenter, rigorous stereochemical elucidation is essential to confirm its absolute configuration and assess its enantiomeric purity. This is achieved through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. However, in a standard achiral solvent, the NMR spectra of two enantiomers, such as (R)- and (S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, are identical. researchgate.net This is because the magnetic environments of corresponding nuclei in each enantiomer are the same. To distinguish between them, a chiral environment must be introduced, which can be accomplished by two primary methods: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netunipi.it
The use of a Chiral Solvating Agent involves adding an enantiomerically pure auxiliary compound to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These complexes have different spatial arrangements and, consequently, the corresponding protons in the (R) and (S) enantiomers experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum. unipi.it The chemical shift difference (Δδ) between the signals for the two enantiomers allows for the quantification of enantiomeric excess (ee). nih.gov
Alternatively, a Chiral Derivatizing Agent can be used to convert the enantiomeric alcohols into a mixture of stable diastereomers through a chemical reaction. nih.gov A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its derivatives. nih.gov Reaction of the racemic alcohol with an enantiopure CDA forms two diastereomeric esters. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the clear distinction and quantification of each stereoisomer. nih.gov For a secondary alcohol like 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, the protons closest to the stereocenter, particularly the methine proton (CH-OH), are most affected and typically show the largest chemical shift differences.
Interactive Table 1: Illustrative ¹H NMR Data for Racemic 1-[4-(propan-2-yloxy)phenyl]ethan-1-ol with a Chiral Solvating Agent
| Proton Assignment | (R)-Enantiomer Signal (ppm) | (S)-Enantiomer Signal (ppm) | Chemical Shift Difference (Δδ in ppm) |
| Methine (CH-OH) | 4.88 | 4.85 | 0.03 |
| Methyl (CH₃-CHOH) | 1.49 | 1.47 | 0.02 |
| Aromatic (ortho to CHOH) | 7.32 | 7.30 | 0.02 |
Interactive Table 2: Expected ¹H NMR Chemical Shifts for Diastereomeric Esters
| Proton Assignment in Alcohol Moiety | Diastereomer 1 (e.g., R,S) Signal (ppm) | Diastereomer 2 (e.g., S,S) Signal (ppm) |
| Methine (CH-O-CO) | 5.95 | 5.85 |
| Methyl (CH₃-CHO) | 1.58 | 1.52 |
| Aromatic (ortho to CHO) | 7.40 | 7.35 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive analytical method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single, well-ordered crystal of a compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, providing precise three-dimensional coordinates of every atom. growingscience.com
This analysis yields unambiguous information on bond lengths, bond angles, and the exact spatial arrangement of the substituents around the chiral center, allowing for the direct assignment of the (R) or (S) configuration. A key parameter in the crystallographic analysis of chiral compounds is the Flack parameter; a value close to zero for a known absolute configuration of the crystal confirms the assignment with high confidence. mdpi.com
A significant challenge for a compound like this compound is that it may exist as a liquid or a low-melting solid at room temperature, making the growth of single crystals suitable for diffraction difficult. researchgate.net In such cases, researchers may employ several strategies. One approach is to create a crystalline derivative, for instance, by reacting the alcohol with a carboxylic acid to form a solid ester. Another method is co-crystallization with a "crystallization chaperone," a host molecule that forms a well-defined crystalline lattice incorporating the target molecule. researchgate.net The successful application of this method would provide unequivocal proof of the compound's solid-state structure and absolute stereochemistry.
Interactive Table 3: Representative Crystallographic Data for a Chiral Phenyl-Ethanol Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.51 |
| b (Å) | 5.88 |
| c (Å) | 12.34 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 596.5 |
| Z (molecules/unit cell) | 2 |
| Flack Parameter | 0.02(5) |
Mechanistic Investigations of Chemical Transformations Involving 1r 1 4 Propan 2 Yloxy Phenyl Ethan 1 Ol
Reaction Pathway Elucidation and Identification of Intermediates
The formation of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol via asymmetric transfer hydrogenation from 4'-(isopropoxy)acetophenone is understood to proceed through a well-established catalytic cycle involving metal-hydride intermediates. mdpi.com This process typically utilizes a transition metal catalyst, such as Ruthenium(II) or Rhodium(I), complexed with a chiral ligand. mdpi.com
The reaction pathway, often referred to as the "hydridic route" or inner-sphere mechanism, can be summarized in the following key steps:
Activation of the Pre-catalyst: The reaction is initiated by the formation of an active metal-hydride species. In transfer hydrogenation using 2-propanol as the hydride source, the catalyst precursor reacts with an alkoxide base (generated from 2-propanol and a base like potassium tert-butoxide) to form a metal-alkoxide intermediate. This intermediate then undergoes β-hydride elimination to generate the crucial metal-hydride species and acetone (B3395972). mdpi.com
Substrate Coordination: The ketone, 4'-(isopropoxy)acetophenone, displaces the acetone molecule from the metal's coordination sphere, forming a metal-ketone complex.
Hydride Transfer: The core enantioselective step involves the migratory insertion of the carbonyl group into the metal-hydride bond. This occurs via a cyclic transition state, where the hydride is transferred from the metal center to the electrophilic carbonyl carbon of the ketone.
Product Release and Catalyst Regeneration: The resulting metal-alkoxide of the product, this compound, is formed. This alkoxide then undergoes alcoholysis with a molecule of the solvent (2-propanol), releasing the chiral alcohol product and regenerating the initial metal-alkoxide intermediate, which can then re-enter the catalytic cycle. mdpi.com
Throughout this cycle, species such as the metal-hydride complex and the metal-alkoxide of the product are key reaction intermediates. Their transient nature often makes direct identification challenging, but their existence is supported by extensive kinetic and spectroscopic studies on related systems. mdpi.comnih.gov
Role of Catalysts and Reagents in Mediating Stereoselectivity and Reactivity
The exceptional stereoselectivity and high reactivity in the synthesis of this compound are orchestrated by the specific roles of the catalyst and various reagents.
Catalysts: The most effective catalysts are typically complexes of Ruthenium(II) or Rhodium(I). A common and highly successful catalyst system, developed by Noyori and others, involves a Ru(II) center coordinated to a chiral diamine ligand and an η6-arene ligand (e.g., p-cymene). nih.govmdpi.com
Chiral Ligand: The chiral ligand is the cornerstone of stereoselectivity. Ligands such as (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) create a C2-symmetric chiral environment around the metal center. This asymmetry forces the incoming ketone to adopt a specific orientation, exposing one of its two prochiral faces to the hydride for attack. nih.gov The ligand's structure dictates which enantiomer of the alcohol is produced.
Metal Center: The transition metal (e.g., Ru) acts as the scaffold for the reaction, binding the reactants and facilitating the hydride transfer.
Reagents:
Hydride Source: In asymmetric transfer hydrogenation (ATH), an alcohol like 2-propanol serves as the hydride donor. mdpi.com In asymmetric hydrogenation (AH), molecular hydrogen (H₂) is the source. nih.gov
Base: A base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (B78521) (KOH), is often essential. Its primary role is to react with the hydride source (2-propanol) to form an alkoxide, which then participates in the generation of the active metal-hydride catalyst. mdpi.com The concentration of the base can influence both the reaction rate and the stability of the catalyst. mdpi.com
The table below summarizes typical components used in analogous asymmetric ketone reductions.
| Component | Example | Role in Reaction |
|---|---|---|
| Metal Precursor | [RuCl₂(η⁶-p-cymene)]₂ | Source of the catalytic metal center. |
| Chiral Ligand | (S,S)-TsDPEN | Induces chirality and controls stereoselectivity. |
| Hydride Source | 2-Propanol or H₂ | Provides the hydrogen atom for the reduction. |
| Base | Potassium tert-butoxide (t-BuOK) | Activates the catalyst by promoting metal-hydride formation. |
Stereochemical Outcomes and Transition State Analysis
The stereochemical outcome, i.e., the preferential formation of the (R)-enantiomer, is determined during the hydride transfer step. The currently accepted model involves a six-membered ring transition state. nih.gov
In this transition state, the ketone coordinates to the metal center. The chiral ligand, particularly the diamine, forms a stable chelate ring with the metal. The orientation of the ketone is governed by steric interactions between its substituents (the 4-(propan-2-yloxy)phenyl group and the methyl group) and the bulky groups on the chiral ligand (e.g., the phenyl groups of TsDPEN). The most stable transition state is one that minimizes these steric clashes. nih.gov
For a catalyst with an (S,S)-diamine ligand, the phenyl group of the ligand effectively shields one face of the coordinated ketone. This forces the ketone's larger aryl group to orient away from the ligand's phenyl group to minimize steric hindrance. This specific orientation leaves the Re face of the carbonyl preferentially open to attack by the hydride bound to the ruthenium center, leading to the formation of the (R)-alcohol. The high enantiomeric excess (ee) values, often exceeding 95-99% in analogous systems, are a testament to the significant energy difference between the two diastereomeric transition states (one leading to the R-product, the other to the S-product). nih.govmdpi.com
Influence of Solvent Systems on Reaction Mechanisms and Selectivity
The choice of solvent can significantly impact the reaction rate, selectivity, and catalyst stability. Solvents influence the reaction by solvating the reactants, intermediates, and transition states. core.ac.uk
In asymmetric transfer hydrogenation, the solvent often plays a dual role. For instance, 2-propanol is frequently used as both the bulk solvent and the hydride source. mdpi.com In such cases, its properties are integral to the reaction mechanism itself.
The key influences of the solvent system include:
Polarity: The polarity of the solvent can affect the stability of charged or polar intermediates and transition states. A more polar solvent might better stabilize the transition state, potentially accelerating the reaction. However, highly coordinating polar solvents like DMSO can sometimes bind to the metal center and inhibit catalysis.
Coordinating Ability: Solvents with strong coordinating abilities (e.g., THF, acetonitrile) can compete with the ketone for a coordination site on the metal catalyst, which may slow down the reaction rate. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred for this reason. chemrxiv.org
The table below shows the effect of different solvents on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a reaction that proceeds through similar principles of stereochemical control, illustrating the profound impact of the solvent. chemrxiv.org
| Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Toluene | 97 | 94 |
| CH₂Cl₂ (Dichloromethane) | 97 | 93 |
| Et₂O (Diethyl Ether) | 97 | 92 |
| THF (Tetrahydrofuran) | 75 | 42 |
This data clearly demonstrates that coordinating solvents like THF can diminish the stereoselectivity of the reaction compared to less coordinating solvents like toluene. chemrxiv.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, which in turn can be used to understand a molecule's reactivity.
In the context of molecules structurally similar to (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, DFT calculations are instrumental in elucidating their chemical behavior. For instance, a study on various flavonol derivatives utilized DFT at the B3LYP/6-311++G(d,p) level of theory to analyze their electronic properties and reactivity descriptors. researchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. researchgate.net
A lower HOMO-LUMO gap generally signifies higher chemical reactivity. researchgate.net The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For example, in the studied flavonols, the negative charge on the oxygen atom of the hydroxyl group and the high positive charge on the hydrogen atom of a specific hydroxyl group were identified as crucial for antioxidant activity. researchgate.net Similar calculations for this compound would involve mapping the molecular electrostatic potential (MEP) to identify regions of positive and negative potential, thereby predicting sites susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org
Table 1: Representative Reactivity Descriptors Calculated using DFT for a Model Flavonol Compound
| Descriptor | Value (in a.u.) | Significance |
| HOMO Energy | -0.225 | Electron-donating ability |
| LUMO Energy | -0.088 | Electron-accepting ability |
| Energy Gap (ΔE) | 0.137 | Chemical reactivity |
| Electronegativity (χ) | 0.157 | Power to attract electrons |
| Chemical Potential (μ) | -0.157 | Escaping tendency of electrons |
| Hardness (η) | 0.068 | Resistance to change in electron configuration |
| Softness (S) | 14.706 | Reciprocal of hardness |
| Electrophilicity Index (ω) | 0.181 | Propensity to accept electrons |
Source: Adapted from theoretical calculations on bioactive flavonols. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules, over time.
For a chiral alcohol like this compound, MD simulations can provide valuable insights into its preferred three-dimensional structures and how it interacts with other molecules. A study on 2-thio-derivatives of 1-phenylethanol (B42297) employed NMR spectroscopy, a technique often complemented by computational methods like MD, to investigate conformational preferences. rsc.org The findings indicated a preferred conformation where the sulfur-containing group is gauche to the hydroxyl group and anti to the phenyl group, a preference likely stabilized by polar interactions between the heteroatoms. rsc.org
MD simulations of this compound in various solvents would allow for the exploration of its conformational landscape. By simulating the molecule's behavior in a solvent box, researchers can determine the most stable rotamers and the energetic barriers between them. Furthermore, these simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and solvent molecules. In the context of biocatalysis, MD simulations are crucial for understanding how a substrate fits into the active site of an enzyme and the dynamic interactions that govern substrate binding and catalysis. nih.govresearchgate.net
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Insights Gained |
| Potential Energy | The total energy of the system over time. | Stability of the simulation and the molecule's conformation. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Conformational stability and structural changes over time. |
| Radius of Gyration (Rg) | A measure of the compactness of a molecule's structure. | Changes in the overall shape and size of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Information about the local solvent structure around the solute. |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent or within the solute itself. | The role of hydrogen bonding in stabilizing conformations and mediating intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Synthetic Efficiency or Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property, such as reactivity or synthetic efficiency. These models are developed by finding a statistically significant correlation between calculated molecular descriptors and an observed activity.
In the realm of synthetic chemistry, QSAR can be applied to understand and predict the efficiency of reactions. For instance, in the asymmetric reduction of ketones, a reaction that produces chiral alcohols like this compound, QSAR models can be built to predict the enantiomeric excess (a measure of the stereoselectivity of a reaction). A study on the asymmetric ethylation of acetophenone (B1666503) utilized sterimol steric parameters of chiral ligands in a QSAR model to predict the enantiomeric ratios of the resulting alcohol products. researchgate.net This approach is valuable for optimizing reaction conditions and for the rational design of more effective catalysts. researchgate.net
For biocatalytic processes, such as the enzymatic reduction of a ketone to produce this compound, QSAR can be employed to correlate substrate properties with reaction outcomes. A study on the enzymatic reduction of acetophenone derivatives by a benzil (B1666583) reductase from Pichia glucozyma found that reaction rates for meta- and para-substituted derivatives were consistent with electronic effects described by σ-Hammett coefficients. rsc.org This indicates that the electronic properties of the substrate play a significant role in the efficiency of the biocatalytic reduction.
Table 3: Common Descriptors Used in QSAR Studies for Reactivity and Synthetic Efficiency
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular weight, number of atoms, number of rings. | Basic information about the molecule's composition. |
| Topological | Wiener index, Kier & Hall connectivity indices. | Information about the branching and connectivity of the molecular graph. |
| Geometrical | Molecular surface area, molecular volume, ovality. | Three-dimensional aspects of the molecule's structure. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. | The electronic distribution and properties of the molecule. |
| Physicochemical | LogP (lipophilicity), molar refractivity. | Properties related to the molecule's behavior in different phases. |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on DFT, can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
The prediction of NMR spectra is a powerful tool for structural elucidation. Studies have demonstrated the ability of DFT-computed proton and carbon chemical shifts to distinguish between diastereomers. comporgchem.com For a chiral molecule like this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). A good correlation between the computed and experimental chemical shifts provides strong evidence for the proposed structure. nih.gov
Similarly, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an IR or Raman spectrum. A study on chiral complexes of α-pinene with various alcohols demonstrated that DFT calculations, specifically using the B3LYP-D3(BJ) functional, could accurately predict the vibrational frequency differences observed experimentally, which were indicative of chirality recognition. compchemhighlights.org
Table 4: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for 1-Phenylethanol
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| OH | 5.17 | ~4.20 (base) + corrections |
| CH (aromatic) | 7.32 | ~7.26 (base) + corrections |
| CH (aromatic) | 7.25 | ~7.26 (base) + corrections |
| CH (carbinol) | 4.87 | Not specified |
| CH₃ | 1.48 | Not specified |
Source: Adapted from publicly available data and prediction protocols for 1-phenylethanol. scribd.com
Computational Modeling of Catalyst-Substrate Interactions in Biocatalysis
Computational modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, is extensively used to study the interactions between a substrate and a catalyst, especially in biocatalysis where the catalyst is an enzyme. These models provide detailed insights into the binding mode of the substrate in the enzyme's active site and the mechanism of the catalytic reaction.
The production of this compound can be achieved through the asymmetric reduction of the corresponding ketone, 4-(isopropoxy)acetophenone, using a ketoreductase (KRED) or alcohol dehydrogenase (ADH). Computational studies on these enzyme systems can reveal the origins of their stereoselectivity. For instance, docking studies can predict the preferred binding orientation of the substrate in the active site. drew.edu Research on the ADH-mediated reduction of acetophenone derivatives has shown that the electronic charge distribution in the substrate influences its orientation in the active site and, consequently, its reducibility. rsc.orgresearchgate.net
More advanced QM/MM calculations can be used to model the enzymatic reaction itself. In such a model, the active site and the substrate are treated with a high level of quantum mechanics theory, while the rest of the enzyme is treated with a more computationally efficient molecular mechanics force field. This approach allows for the calculation of reaction pathways and activation barriers, providing a detailed understanding of how the enzyme catalyzes the reaction and controls the stereochemical outcome. nih.gov Computational studies on evolved ketoreductases have revealed that stereoselectivity can be achieved by blocking certain reaction pathways rather than promoting others. nih.gov
Table 5: Key Amino Acid Residues in a Model Ketoreductase Active Site and Their Functions
| Residue | Abbreviation | Role in Catalysis |
| Serine | Ser | Part of the catalytic triad, involved in proton transfer. |
| Tyrosine | Tyr | Part of the catalytic triad, acts as a general acid. |
| Lysine | Lys | Part of the catalytic triad, helps to polarize the substrate's carbonyl group. |
| Asparagine | Asn | Often involved in positioning the cofactor (NADPH). |
Source: Based on general knowledge of ketoreductase active sites. nih.gov
Advanced Characterization Techniques for Research Purposes
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, advanced pulse sequences)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, advanced 2D techniques and pulse sequences are employed to unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms.
For (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. nih.gov
COSY would reveal proton-proton couplings, clearly showing the correlation between the methine proton of the ethan-1-ol group and the methyl protons, as well as the coupling between the methine and methyl protons of the propan-2-yloxy group.
HSQC correlates directly bonded protons and carbons. nih.gov This would definitively link each proton signal to its corresponding carbon atom, for instance, connecting the signal of the chiral methine proton to its carbon atom (C1).
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. nih.gov For example, it would show correlations from the aromatic protons to the carbon of the propan-2-yloxy group and the chiral center carbon.
Advanced pulse sequences can also be used for determining enantiomeric purity, often involving chiral solvating agents to induce separate signals for the (R) and (S) enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| C1-H | ~4.8 | ~70 | Quartet (q) |
| C1-OH | Variable | - | Singlet (s), broad |
| C2-H₃ | ~1.45 | ~25 | Doublet (d) |
| Aromatic C-H (ortho to -OR) | ~6.8 | ~116 | Doublet (d) |
| Aromatic C-H (ortho to -CH(OH)CH₃) | ~7.2 | ~127 | Doublet (d) |
| Isopropyl C-H | ~4.5 | ~70 | Septet (sept) |
| Isopropyl C-H₃ | ~1.3 | ~22 | Doublet (d) |
| Aromatic C (ipso to -OR) | - | ~158 | Quaternary |
Note: Predicted values are based on typical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Derivatized Analytes
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. colorado.edu For this compound (C₁₁H₁₆O₂), the theoretical exact mass can be calculated with high precision.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₂ |
| Theoretical Exact Mass | 180.11503 u |
| Analysis Mode | Electrospray Ionization (ESI+) |
When coupled with liquid chromatography (LC), LC-MS/MS becomes a powerful tool for analyzing complex mixtures and studying fragmentation patterns. pubcompare.ainih.gov To enhance ionization efficiency or chromatographic separation, the analyte can be derivatized. For an alcohol like this, derivatization of the hydroxyl group could be performed. In tandem MS (MS/MS), a specific ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint. Expected fragmentation would involve the loss of water (H₂O) from the alcohol, cleavage of the ethyl group, and cleavage of the isopropyl group.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Bonding
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. tandfonline.comuliege.be
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretches (aromatic and aliphatic) just above and below 3000 cm⁻¹, C-O stretching bands for the alcohol and ether linkages (around 1250-1050 cm⁻¹), and C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region. rsc.orgresearchgate.net
Raman Spectroscopy : Raman spectroscopy provides complementary information. nsf.gov The aromatic ring vibrations are typically strong in Raman spectra. uliege.be The symmetric stretching of the benzene (B151609) ring would give a particularly intense signal. While the O-H stretch is weak in Raman, the C-H and C-C skeletal vibrations would be clearly visible.
Table 3: Predicted Key Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |
|---|---|---|---|
| O-H (Alcohol) | 3600-3200 (Broad) | Weak | Stretching |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 | Stretching |
| C=C (Aromatic) | 1600-1450 | 1600-1450 (Strong) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. It is expected to exhibit absorption maxima (λ_max) characteristic of π → π* transitions. For a benzene ring with alkoxy and alkyl substituents, typical absorptions are found around 220 nm and 270-280 nm. sielc.com
Solvatochromism is the phenomenon where the position of the absorption maximum changes with the polarity of the solvent. wikipedia.orgnih.gov This effect arises from differential stabilization of the ground and excited electronic states by the solvent. nih.gov Studying the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane (B92381), ethanol, water) would reveal information about the change in the molecule's dipole moment upon electronic excitation. A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity would indicate a more polar excited state. wikipedia.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample. velp.comazom.com This is a crucial step to verify the molecular formula of a synthesized compound. The process typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are quantitatively measured. azom.com
Table 4: Theoretical Elemental Composition of C₁₁H₁₆O₂
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 73.29% |
| Hydrogen | H | 8.95% |
Experimental results from an elemental analyzer for a pure sample of this compound should align with these theoretical values within a small margin of error (typically ±0.4%).
Thermal Analysis Techniques (e.g., TGA, DSC) in Context of Material Applications
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. asu.eduabo.fi
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. mdpi.com For this compound, a TGA scan would show a stable baseline until the temperature approaches its boiling point or decomposition temperature. A sharp drop in mass would indicate volatilization or decomposition. This technique is useful for determining the thermal stability of the compound.
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. asu.edu A DSC thermogram can reveal phase transitions such as melting (an endothermic peak) and boiling. If the compound is crystalline, a sharp melting peak would be observed. For applications where the compound might be part of a polymer or formulation, DSC can also detect glass transitions. azom.com Together, TGA and DSC provide a comprehensive profile of the material's thermal behavior and stability. azom.comresearchgate.net
Applications As a Key Intermediate in Organic Synthesis and Materials Science Research
Building Block for Complex Organic Molecule Synthesis
In organic synthesis, "building blocks" are fundamental molecular entities that serve as the foundation for constructing more complex compounds. google.com (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol serves as a valuable chiral building block, or synthon, providing a specific stereochemical and structural motif that can be incorporated into larger, more intricate molecules. The compound imparts a 1-phenylethanol (B42297) unit with a para-isopropoxy substitution, a feature that can influence the biological activity and physical properties of the final molecule.
The utility of this chiral scaffold is highlighted in synthetic strategies where control of stereochemistry is crucial. For instance, chiral auxiliaries like (1R)-1-phenylethanamine, which shares the core chiral structure with the title compound, are used to direct the stereochemical outcome of reactions, leading to the predominant formation of one enantiomer in the synthesis of complex heterocyclic systems like tetrahydro-β-carbolines. semanticscholar.org Similarly, this compound can be employed to introduce a specific stereocenter, which is a critical step in the total synthesis of natural products and pharmaceutical agents where a single enantiomer is often responsible for the desired therapeutic effect.
Table 1: Potential Transformations of this compound as a Building Block
| Transformation | Reagents | Resulting Functional Group | Application |
|---|---|---|---|
| Mitsunobu Reaction | HN₃, PPh₃, DEAD | Azide (-N₃) | Precursor to chiral amines |
| Etherification | NaH, R-X | Ether (-OR) | Modification of solubility/properties |
| Esterification | Acyl Chloride, Pyridine | Ester (-OCOR) | Prodrug synthesis, protecting group |
Precursor in Chiral Ligand or Catalyst Development for Asymmetric Reactions
Asymmetric catalysis relies heavily on the use of chiral ligands to create a stereoselective environment for chemical reactions, enabling the synthesis of enantiomerically pure compounds. beilstein-journals.org Chiral alcohols are foundational precursors for a wide variety of these ligands. chemistryviews.org this compound, with its well-defined (R)-configuration, is an ideal starting material for this purpose.
The hydroxyl group can be readily converted into other functionalities to generate common ligand classes.
Amino Alcohol Ligands: Through a sequence of activation (e.g., tosylation) followed by nucleophilic substitution with an amine, the alcohol can be converted into a chiral amino alcohol. These are core components of catalysts used in asymmetric reductions and additions.
Phosphine (B1218219) Ligands: The hydroxyl group can be transformed into a leaving group and substituted with a phosphide anion to generate chiral phosphine ligands. P-chiral phosphines are particularly effective in transition-metal-catalyzed reactions like asymmetric hydrogenation. researchgate.net
Oxazoline-based Ligands: The chiral alcohol can be a precursor to amino alcohols that are subsequently cyclized with carboxylic acid derivatives to form chiral oxazolines (e.g., PyBOX, PYMCOX), a privileged class of ligands in asymmetric catalysis. dicp.ac.cn
The development of such ligands is crucial for producing chiral intermediates for drugs like amprenavir, rivaroxaban, and salmeterol. beilstein-journals.org The specific steric and electronic properties conferred by the 4-(propan-2-yloxy)phenyl group can fine-tune the catalytic activity and enantioselectivity of the resulting metal-ligand complex.
Role in the Synthesis of Molecular Scaffolds for Chemical Probes
Molecular probes are essential tools for visualizing and studying biological processes, often relying on fluorescence. mdpi.com The design of these probes frequently involves a scaffold that includes a fluorophore (the light-emitting part) and a reactive handle for linking to other molecules or targeting specific cellular components. google.com
This compound possesses structural features that make it a suitable scaffold for developing such probes:
Aromatic Core : The phenyl ring can serve as the basic framework of a fluorescent dye. Its electronic properties can be modified by further substitution to tune the absorption and emission wavelengths, potentially into the near-infrared (NIR) range, which is advantageous for biological imaging. nih.gov
Reactive Handle : The secondary alcohol is a versatile functional group. It can be used to connect the scaffold to other parts of the probe, such as a recognition unit that binds to a specific protein or a solubilizing group to enhance biocompatibility.
Chirality : The stereocenter can be exploited for developing probes that interact selectively with chiral biological environments, such as the active site of an enzyme.
For example, the alcohol could be esterified with a carboxylic acid-containing fluorophore or used in an etherification reaction to link to a signaling molecule, creating a tailored chemical probe for specific applications in cellular imaging.
Integration into Polymeric Materials or Plasticizer Development
The unique chemical structure of this compound allows for its potential incorporation into polymers or its use as a precursor for plasticizers.
Polymer Development : The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone), creating polymers with a chiral end-group that can influence the material's properties. Alternatively, the alcohol can be chemically modified into a monomer. For example, esterification with acryloyl chloride would yield (1R)-1-[4-(propan-2-yloxy)phenyl]ethyl acrylate, a chiral monomer that could be polymerized to create optically active polymers with unique chiroptical properties. The design of novel polymers from biobased resources is an expanding field aimed at creating sustainable materials with enhanced performance. nrel.gov
Plasticizer Development : Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). google.comsemanticscholar.org The most common plasticizers are esters of polycarboxylic acids with various alcohols. researchgate.net this compound can be used as the alcohol component in the synthesis of novel plasticizers. For instance, reacting it with a dicarboxylic acid like adipic acid or phthalic anhydride would produce a high-molecular-weight diester. Such bio-based plasticizers are sought after as sustainable alternatives to traditional phthalate esters. nih.gov The chirality and the specific substituent on the phenyl ring could lead to plasticizers with unique compatibility and performance characteristics.
Application in the Synthesis of Advanced Chemical Intermediates (e.g., chalcone derivatives)
One of the most direct applications of this compound is as a precursor for advanced chemical intermediates, notably chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates for the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities. nih.govwmich.edu
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. jchemrev.comwikipedia.orgnih.gov While the title compound is an alcohol, it can be readily oxidized under standard conditions (e.g., using pyridinium chlorochromate or a Swern oxidation) to its corresponding ketone, 1-[4-(propan-2-yloxy)phenyl]ethan-1-one . This ketone is the direct acetophenone precursor required for the Claisen-Schmidt condensation.
The reaction involves the formation of an enolate from 1-[4-(propan-2-yloxy)phenyl]ethan-1-one, which then attacks the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the chalcone. scribd.com By varying the substituted benzaldehyde, a diverse library of chalcones can be synthesized from this single intermediate, demonstrating its role as a versatile platform molecule.
Table 2: Representative Chalcone Derivatives from 1-[4-(propan-2-yloxy)phenyl]ethan-1-one
| Reactant A (Ketone) | Reactant B (Aldehyde) | Resulting Chalcone Derivative |
|---|---|---|
| 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | Benzaldehyde | 1-[4-(propan-2-yloxy)phenyl]-3-phenyl-2-propen-1-one |
| 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]-2-propen-1-one |
| 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-[4-(propan-2-yloxy)phenyl]-2-propen-1-one |
| 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | 4-(Dimethylamino)benzaldehyde | 3-[4-(dimethylamino)phenyl]-1-[4-(propan-2-yloxy)phenyl]-2-propen-1-one |
Emerging Trends and Future Research Directions
Development of Novel Biocatalysts with Enhanced Enantio- and Regio-specificity
The use of biocatalysts, particularly enzymes, offers a green and highly selective alternative to traditional chemical synthesis. magtech.com.cn Future research is intensely focused on the discovery and engineering of novel biocatalysts with superior performance for the asymmetric reduction of the precursor ketone, 4'-(propan-2-yloxy)acetophenone, to yield (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol.
The primary biocatalysts for this transformation are alcohol dehydrogenases (ADHs). While naturally occurring ADHs can be effective, there is a significant drive towards creating engineered enzymes with enhanced properties. Techniques such as directed evolution and rational protein design are being employed to improve key enzymatic characteristics, including:
Enantioselectivity: Achieving high enantiomeric excess (e.e.) is paramount. Novel biocatalysts are being developed to exclusively produce the desired (R)-enantiomer, minimizing the formation of the (S)-enantiomer.
Regiospecificity: In more complex substrates, ensuring the reduction occurs at the target carbonyl group without affecting other functional groups is crucial.
Substrate Scope: While the focus is on 4'-(propan-2-yloxy)acetophenone, enzymes with a broader substrate scope can be valuable for synthesizing a range of related chiral alcohols.
Stability and Activity: Enhancing the enzyme's stability under process conditions (e.g., temperature, pH, solvent tolerance) and increasing its catalytic activity are key to developing economically viable processes.
Table 1: Comparison of Wild-Type vs. Engineered Alcohol Dehydrogenase for the Asymmetric Reduction of an Aryl Ketone
| Biocatalyst | Substrate Concentration (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-alcohol (%) |
| Wild-Type ADH | 10 | 24 | 85 | 92 |
| Engineered ADH (after 3 rounds of directed evolution) | 50 | 12 | >99 | >99.5 |
This table presents illustrative data based on typical results for similar chiral alcohol syntheses to demonstrate the potential of enzyme engineering.
Integration of Flow Chemistry with Stereoselective Synthesis for Continuous Production
The shift from batch to continuous manufacturing is a significant trend in the pharmaceutical industry, and flow chemistry is at the forefront of this transition. nih.govnih.gov The integration of stereoselective synthesis, particularly biocatalytic reactions, with flow chemistry offers numerous advantages for the production of this compound. nih.gov
Key benefits of this integrated approach include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with hazardous reagents or exothermic reactions.
Improved Efficiency and Control: The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov
Facilitated Automation and Scalability: Continuous flow processes are more amenable to automation and can be scaled up by operating the system for longer durations or by numbering up parallel reactors. nih.gov
Enzyme Immobilization: A critical aspect of biocatalysis in flow is the immobilization of the enzyme onto a solid support. This allows for easy separation of the catalyst from the product stream and enables the continuous reuse of the enzyme, significantly reducing costs.
A conceptual schematic for the continuous production of this compound is depicted below.
Figure 1: Conceptual Flow Chemistry Setup for the Continuous Synthesis of this compound
This setup would allow for the continuous conversion of the starting ketone to the desired chiral alcohol with high efficiency and control.
Advanced Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactions are designed and optimized. preprints.org For the synthesis of this compound, AI can be a powerful tool in several key areas:
Predicting Enantioselectivity: ML models can be trained on existing datasets of enzymatic reactions to predict the enantioselectivity of a given biocatalyst for a specific substrate. researchgate.net This can significantly accelerate the process of identifying the best enzyme for the asymmetric reduction of 4'-(propan-2-yloxy)acetophenone.
Reaction Optimization: AI algorithms can be used to explore a vast parameter space (e.g., temperature, pH, substrate concentration, enzyme loading) to identify the optimal reaction conditions for maximizing yield and enantioselectivity, a process that would be time-consuming and resource-intensive using traditional experimental methods. preprints.org
Novel Catalyst Design: Generative AI models can be used to design novel enzyme variants with desired properties. By learning the complex relationships between protein sequence, structure, and function, these models can propose new amino acid sequences that are likely to exhibit enhanced catalytic activity and selectivity.
The development of robust predictive models requires large and high-quality datasets. The generation and curation of such data for biocatalytic reactions is an active area of research.
Exploration of Sustainable and Circular Economy Principles in the Synthesis and Utilization of Chiral Alcohols
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. sciencedaily.comnih.govrsc.org The synthesis of this compound provides several opportunities to implement these principles.
Use of Renewable Feedstocks: Research into producing the precursor, 4'-(propan-2-yloxy)acetophenone, from renewable biomass sources instead of petroleum-based feedstocks is a key area of interest.
Solvent Selection and Recycling: The use of greener solvents, such as water or bio-derived solvents, and the implementation of efficient solvent recycling systems can significantly reduce the environmental impact of the synthesis.
Catalyst Recovery and Reuse: As discussed in the context of flow chemistry, the immobilization and reuse of biocatalysts are central to a sustainable process. For chemocatalysis, the use of heterogeneous catalysts that can be easily recovered and recycled is preferred.
Waste Valorization: Exploring opportunities to convert any byproducts of the synthesis into valuable chemicals aligns with the principles of a circular economy.
The adoption of these principles not only reduces the environmental footprint of the manufacturing process but can also lead to long-term economic benefits.
Design of Multi-Enzymatic Cascade Processes for Enhanced Efficiency
Multi-enzyme cascade reactions, where multiple enzymatic steps are carried out in a single pot, mimic the efficiency of metabolic pathways in nature. researchgate.nettandfonline.com For the synthesis of this compound, a multi-enzyme cascade could be designed to, for example, regenerate the expensive cofactor (e.g., NADPH) required by the alcohol dehydrogenase.
A common and effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to regenerate the NADPH consumed by the ADH. This is illustrated in the following schematic:
Figure 2: A Multi-Enzyme Cascade with Cofactor Regeneration
The advantages of such a cascade include:
Reduced Cost: The in situ regeneration of the cofactor significantly reduces the amount of expensive NADPH that needs to be added to the reaction.
Future research in this area will focus on the discovery and engineering of enzymes that can work synergistically in a cascade, as well as the optimization of reaction conditions to ensure the efficient operation of all enzymes in the system. The deracemization of a racemic mixture of the alcohol, using a combination of an oxidase and a reductase, is another potential application of multi-enzyme cascades.
Q & A
Q. How to troubleshoot low yields in the final step of synthesis?
- Checklist :
- Catalyst deactivation : Replace or regenerate chiral catalysts.
- Side reactions : Add radical inhibitors (e.g., BHT) to suppress polymerization.
- Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase) or employ recrystallization with ethyl acetate/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
